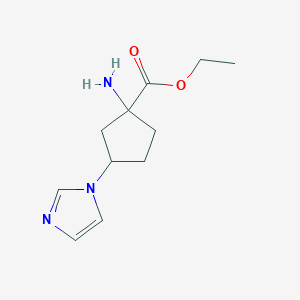
Ac-D-Trp(Boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-D-Trp(Boc)-OH, also known as N-acetyl-D-tryptophan tert-butyl ester, is a derivative of the amino acid tryptophan. This compound is characterized by the presence of an acetyl group attached to the amino group of D-tryptophan and a tert-butyl ester protecting group on the carboxyl group. It is commonly used in peptide synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Trp(Boc)-OH typically involves the protection of the amino and carboxyl groups of D-tryptophan The process begins with the acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Ac-D-Trp(Boc)-OH undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetyl group.
Substitution: Various substituted derivatives of the tert-butyl ester group.
科学的研究の応用
Ac-D-Trp(Boc)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Ac-D-Trp(Boc)-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It can also interact with receptors and other proteins, influencing their activity and function. The acetyl and tert-butyl ester groups play a crucial role in protecting the amino and carboxyl groups, allowing for selective reactions and modifications.
類似化合物との比較
Similar Compounds
Ac-L-Trp(Boc)-OH: The L-isomer of Ac-D-Trp(Boc)-OH, which has different stereochemistry and biological activity.
Ac-D-Trp-OH: A derivative without the tert-butyl ester group, which has different chemical properties and reactivity.
Boc-D-Trp-OH: A compound with only the tert-butyl ester protecting group, lacking the acetyl group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and selectivity in chemical reactions. The D-isomer of tryptophan also imparts distinct stereochemical properties, making it valuable in the synthesis of peptides and other complex molecules.
特性
分子式 |
C18H22N2O5 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H22N2O5/c1-11(21)19-14(16(22)23)9-12-10-20(17(24)25-18(2,3)4)15-8-6-5-7-13(12)15/h5-8,10,14H,9H2,1-4H3,(H,19,21)(H,22,23)/t14-/m1/s1 |
InChIキー |
HNBJEYNSUIIJHV-CQSZACIVSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


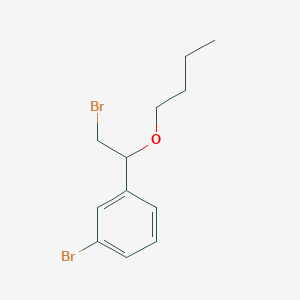
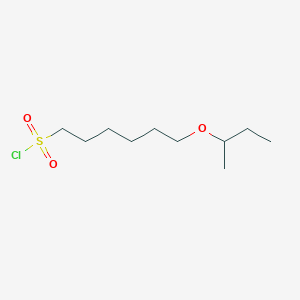
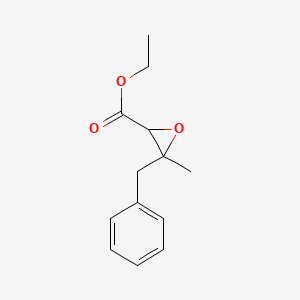
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)

![3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13482440.png)

![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)
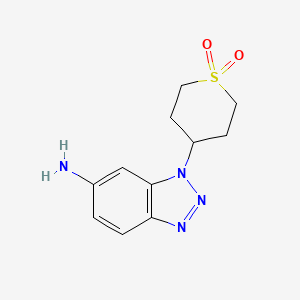
![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
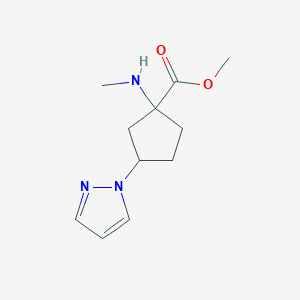
![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
